molecular formula C9H4BrF3 B2880469 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene CAS No. 313343-88-3; 871126-88-4

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene

Cat. No.: B2880469
CAS No.: 313343-88-3; 871126-88-4
M. Wt: 249.03
InChI Key: SUGVVVQXPOGYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene typically involves the following steps:

    Bromination: The starting material, 1-ethynyl-4-(trifluoromethyl)benzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Sonogashira Coupling: Another common method involves the Sonogashira coupling reaction, where 4-bromo-1-iodobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst, followed by deprotection of the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.

    Coupling: Palladium catalysts, copper co-catalysts, and bases like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products like 2-azido-1-ethynyl-4-(trifluoromethyl)benzene.

    Coupling: Products like 2-ethynyl-1,4-bis(trifluoromethyl)benzene.

    Oxidation: Products like 2-bromo-1-ethynyl-4-(trifluoromethyl)benzaldehyde.

    Reduction: Products like this compound.

Scientific Research Applications

Chemistry: 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

Biology and Medicine: The compound is studied for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors due to its unique structural features.

Industry: In the materials science field, it is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to introduce trifluoromethyl groups, which enhance the thermal and chemical stability of the materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom or the ethynyl group, facilitating nucleophilic substitution or coupling reactions. The trifluoromethyl group can influence the electronic properties of the benzene ring, making it more reactive towards electrophiles or nucleophiles.

Comparison with Similar Compounds

    4-Bromo-1-ethynylbenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing and less reactive in certain reactions.

    2-Bromo-1-ethynyl-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, resulting in different electronic and steric properties.

    2-Bromo-1-ethynyl-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which can influence the reactivity and solubility differently compared to the trifluoromethyl group.

Uniqueness: The presence of both the ethynyl and trifluoromethyl groups in 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene makes it a versatile compound for various synthetic applications, providing unique reactivity patterns and stability compared to its analogs.

Properties

IUPAC Name

2-bromo-1-ethynyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGVVVQXPOGYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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